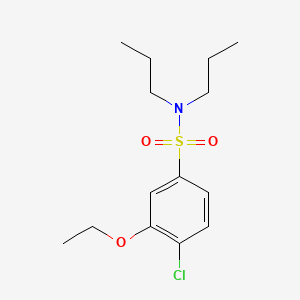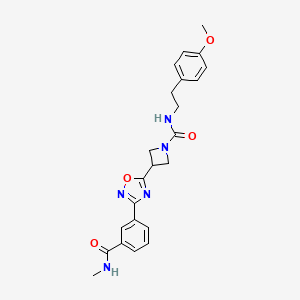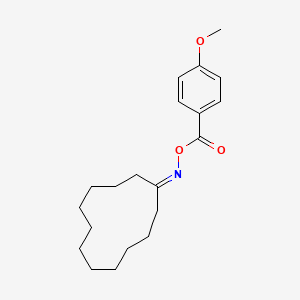![molecular formula C18H22N2O3 B2374255 1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione CAS No. 2097872-40-5](/img/structure/B2374255.png)
1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C18H22N2O3. It is a derivative of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves functionalization of preformed pyrrolidine rings . The specific synthesis process for “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione” is characterized by a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The non-planarity of the ring allows for increased three-dimensional coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involving quaternary salts of NN'-linked biazoles and related systems have been studied, demonstrating how these compounds can undergo various transformations. Such reactions have applications in designing and synthesizing new chemical entities, potentially useful in drug discovery and development. The study by Castellanos et al. (1985) explores reactions of dicationic and monocationic N,N′-linked biazoles, showcasing the reactivity of these systems and providing insights into the synthesis of new benzimidazoles and pyrazoles through nucleophilic substitution (Castellanos et al., 1985).
Computational Chemistry and Antioxidant Activity
Boobalan et al. (2014) conducted a computational study on the equilibrium geometry, vibrational spectra, and electronic structure of a Mannich base similar in structure to the compound , highlighting its antioxidant activity. Such studies are crucial for understanding the molecular basis of the biological activity of compounds and for the design of molecules with potential therapeutic applications (Boobalan et al., 2014).
Synthesis and Application in Antibacterial Activity
Angelov et al. (2023) reported on a compound obtained as an unexpected product with moderate antibacterial activity against S. aureus and E. coli. This finding suggests the potential of such compounds in developing new antibacterial agents, which is critical given the rising concern over antibiotic resistance (Angelov et al., 2023).
Azetidinone and Pyrrolidine Derivatives as Antitumor Agents
Research by Almansour et al. (2014) on the synthesis of novel spiro-pyrrolidine and pyrrolizine derivatives evaluated their antiproliferative activities against various cancer cell lines. This study showcases the application of such compounds in the search for new cancer therapies, highlighting the importance of structural diversity for medicinal chemistry (Almansour et al., 2014).
Future Directions
Pyrrolidine derivatives, including “1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione”, have potential for further exploration in drug discovery due to their versatile scaffold . They offer the possibility to efficiently explore the pharmacophore space due to sp3-hybridization . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .
properties
IUPAC Name |
1-[[1-(2,4,6-trimethylbenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-11-6-12(2)17(13(3)7-11)18(23)19-8-14(9-19)10-20-15(21)4-5-16(20)22/h6-7,14H,4-5,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQRNWUTODYKNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)N2CC(C2)CN3C(=O)CCC3=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[1-(2,4,6-Trimethylbenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methoxybenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374172.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B2374173.png)

![2-(4-fluorobenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2374178.png)



![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzenesulfonamide](/img/structure/B2374184.png)



![2-[5-(2,4-Dichlorobenzoyl)thiophen-2-yl]acetamide](/img/structure/B2374193.png)

